2-(Dimethylsulfamoyl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylsulfamoyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method is the sulfonation of 3-methylbenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylsulfamoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
2-(Dimethylsulfamoyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This compound may also interfere with metabolic pathways by binding to enzymes and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfamoyl)-3-methylbenzoic acid
- 2-(Ethylsulfamoyl)-3-methylbenzoic acid
- 2-(Dimethylsulfamoyl)-4-methylbenzoic acid
Comparison
Compared to its analogs, 2-(Dimethylsulfamoyl)-3-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups on the sulfonamide moiety may enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications.
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(dimethylsulfamoyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-5-4-6-8(10(12)13)9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
OTYBKEMMWIBKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.